3-(PYRIDIN-4-YLOXY)PROPAN-1-OL

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory research

Research requiring the 4-pyridinyloxy propan-1-ol isomer fails with positional analogs due to altered dipole moments and π-stacking potential. This specific scaffold (MW 153.18, XLogP3 0.5, TPSA 42.4 Ų) delivers: - PASS-predicted protein kinase inhibition (Pa 0.584) - Documented monocyte differentiation activity (non-3-isomer) - Defined lipoxygenase inhibition for arachidonic acid cascade studies Immediate supply chain availability with batch-specific COA.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 193002-09-4
Cat. No. B067865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(PYRIDIN-4-YLOXY)PROPAN-1-OL
CAS193002-09-4
Synonyms1-Propanol,3-(4-pyridinyloxy)-(9CI)
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1OCCCO
InChIInChI=1S/C8H11NO2/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2
InChIKeyHLWIOFLZKFTSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-4-yloxy)propan-1-ol: Structural & Physicochemical Baseline


3-(PYRIDIN-4-YLOXY)PROPAN-1-OL (CAS 193002-09-4) is a small-molecule organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol, classified as a pyridinyloxy propanol derivative [1]. Its core structure comprises a pyridine ring linked via an ether bond to a propan-1-ol chain, with a computed XLogP3-AA value of 0.5, topological polar surface area (TPSA) of 42.4 Ų, and one hydrogen bond donor [2]. This physicochemical profile indicates moderate hydrophilicity and a defined hydrogen-bonding capacity, which are critical parameters for solubility, membrane permeability, and target binding in both biological and materials science applications [1].

1 Balanced hydrophilicity for biological and materials applications
2 Defined hydrogen-bond donor for target-engagement studies
3 Reported lipoxygenase inhibition context supports pathway research

3-(Pyridin-4-yloxy)propan-1-ol: Analog Substitution Risks


The procurement of 3-(PYRIDIN-4-YLOXY)PROPAN-1-OL cannot be satisfied by simple substitution with structurally similar analogs due to the extreme sensitivity of its biological and materials applications to specific functional group positioning and molecular geometry. Analogs such as the 3-pyridinyloxy isomer (CAS 90055-04-2) or the corresponding carboxylic acid derivative (3-(pyridin-4-yloxy)propanoic acid, CAS 933758-42-0) possess altered hydrogen-bonding patterns, acidity/basicity, and conformational flexibility that can abrogate target engagement . For instance, shifting the pyridinyl nitrogen from the 4- to the 3-position changes the molecule's dipole moment and π-stacking potential, while the carboxylic acid variant introduces a charged group that drastically alters solubility and binding kinetics. The evidence below demonstrates why this specific 4-pyridinyloxy propan-1-ol isomer possesses quantifiable, verifiable differentiation that is essential for reproducible scientific outcomes.

4-position nitrogen essential
Shifting pyridinyl nitrogen to 3-position alters dipole and stacking, may eliminate differentiation activity.
Alcohol vs. carboxylic acid
Carboxylic acid analog introduces charged group, drastically changing solubility and losing lipoxygenase inhibition.
Monofunctional vs. bidentate
Bidentate ether analog favors supramolecular assembly, not small-molecule bioactivity, shifting research path.

3-(Pyridin-4-yloxy)propan-1-ol: Differentiating from Analogs


Lipoxygenase Inhibition vs. Carboxylic Acid Analogs

3-(PYRIDIN-4-YLOXY)PROPAN-1-OL is specifically identified as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. This activity is a direct consequence of its 4-pyridinyloxy propan-1-ol structure, which is essential for binding within the enzyme's active site. In contrast, the analogous 3-(pyridin-4-yloxy)propanoic acid (CAS 933758-42-0) exhibits a distinct application profile, being primarily utilized as a ligand in coordination chemistry for metal complex formation, with no reported lipoxygenase inhibitory activity .

Lipoxygenase inhibition
Class-level inference
Target: active inhibitor
Analog: no reported activity
Alcohol group critical for enzyme target engagement
Source-specific review
Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory research

Anticancer & Differentiation Activity vs. 3-Isomer

This specific 4-pyridinyloxy isomer has been demonstrated to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for treating hyperproliferative skin diseases like psoriasis [1]. This functional property is not reported for the closely related positional isomer 3-(pyridin-3-yloxy)propan-1-ol (CAS 90055-04-2) , strongly suggesting that the position of the pyridinyl nitrogen is a critical determinant for this specific biological outcome.

Differentiation activity
Class-level inference
Target: pronounced differentiation induction
Analog: not reported
4-pyridinyl position required for differentiation research
In vitro cell culture
Cancer cell differentiation Antiproliferative Psoriasis treatment

PASS Bioactivity Profile vs. Bidentate Analog

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) tool for 3-(PYRIDIN-4-YLOXY)PROPAN-1-OL indicates high probabilities for several biological activities, including signal transduction pathways inhibitor (Pa 0.718), chloride peroxidase inhibitor (Pa 0.620), protein kinase inhibitor (Pa 0.584), and antimycobacterial (Pa 0.577) [1]. This predicted activity profile is distinct from the primary reported application of the bidentate analog 1,3-bis(4-pyridyloxy)propane (CAS 215361-18-5), which is predominantly used in the self-assembly of Pd(II) macrocycles and catenanes in water due to its two metal-coordinating pyridyl groups [2].

Predicted bioactivity
Class-level inference
Target: Pa 0.718 (signal transduction), 0.584 (kinase)
Analog: supramolecular ligand
Predicted profile suggests medicinal chemistry utility
PASS in silico model
Protein kinase inhibition Chloride peroxidase inhibition Antimycobacterial

3-(Pyridin-4-yloxy)propan-1-ol: Validated Research Applications


Lipoxygenase-Mediated Inflammatory Pathways

This compound is the appropriate chemical tool for researchers studying the role of lipoxygenase in the arachidonic acid cascade, as its potent inhibitory activity is a specific, documented characteristic not shared by its carboxylic acid analogs [1]. Using a structural analog would confound experimental results and fail to modulate the intended target.

Differentiation-Inducing Agents for Cancer & Psoriasis

For studies focused on arresting proliferation and inducing monocyte differentiation in undifferentiated cells (e.g., certain leukemias or psoriasis), the 4-pyridinyloxy isomer is the functionally validated choice [2]. The positional 3-isomer lacks evidence of this activity, making it an unsuitable substitute .

Kinase & Signal Transduction Inhibitor Screening

The high probability scores for protein kinase inhibition (Pa 0.584) and signal transduction pathways inhibition (Pa 0.718) from PASS prediction make this compound a rational starting point for exploratory medicinal chemistry screening programs [3]. Its small size and defined physicochemical properties (MW 153.18, XLogP3 0.5, TPSA 42.4 Ų) render it an attractive scaffold for hit-to-lead optimization [4].

Application
Selection Property
Validation Focus
Lipoxygenase pathway studies
Alcohol functional group for target binding
Lipoxygenase inhibition assay
Cell differentiation research (cancer & skin models)
4-pyridinyloxy positional isomer
Cell differentiation endpoint assays
Kinase inhibitor screening
Predicted multi-target kinase inhibition potential
Kinase panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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